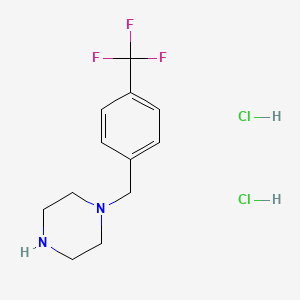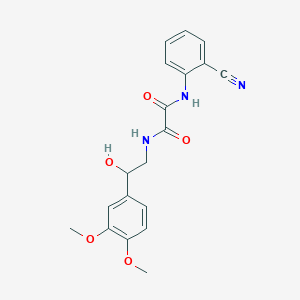
Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate, also known as E-5, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells and has been investigated as a potential chemotherapeutic agent. It has also been studied for its antiviral properties, particularly against the hepatitis C virus. In addition, this compound has been found to exhibit antibacterial activity against a range of bacterial strains.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the expression of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. In addition, this compound has been found to modulate the activity of ion channels, which are involved in the regulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit a range of biological activities, making it a useful tool for investigating cellular processes. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For research on Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate include the development of this compound as a potential chemotherapeutic and antiviral agent, as well as further investigation of its mechanism of action and potential applications in cellular processes.
Métodos De Síntesis
The synthesis of Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate involves a multi-step process that starts with the reaction of chloroacetyl chloride with ethyl cyanoacetate to form ethyl 2-chloroacetyl-3-cyanoacrylate. This intermediate is then reacted with methylamine to form this compound. The final product is obtained through purification and crystallization.
Propiedades
IUPAC Name |
ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-3-15-8(14)6-5-12-9(11-2)13-7(6)4-10/h5H,3-4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKDCWIHPJDCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

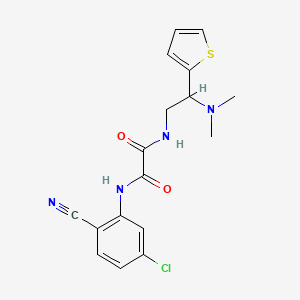
![3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea](/img/structure/B2654868.png)
![4-[1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2654870.png)
![4-methyl-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2654871.png)
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2654875.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2654877.png)
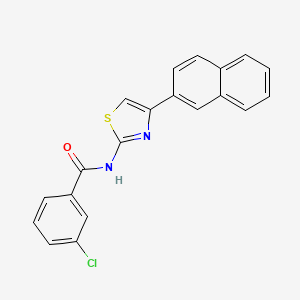
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2654879.png)
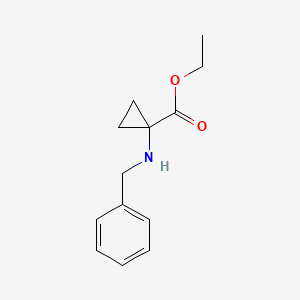
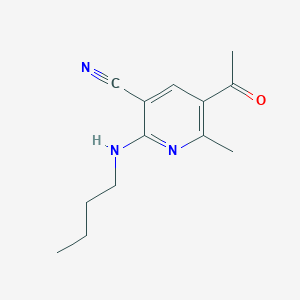
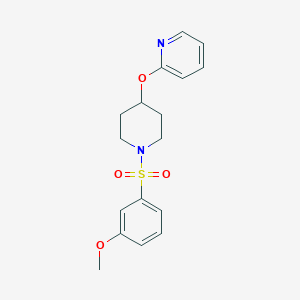
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethylsulfonylbenzamide](/img/structure/B2654887.png)
